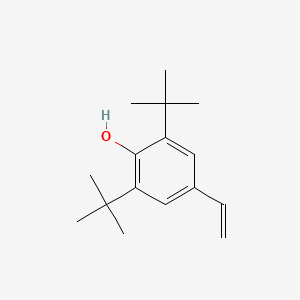
2,6-Di-tert-butyl-4-vinylphenol
概要
説明
2,6-Di-tert-butyl-4-vinylphenol is an organic compound with the molecular formula C16H24O. It is known for its unique structure, which includes two tert-butyl groups and a vinyl group attached to a phenol ring. This compound is often used as an antioxidant and stabilizer in various industrial applications due to its ability to inhibit oxidation processes .
準備方法
The synthesis of 2,6-Di-tert-butyl-4-vinylphenol typically involves the esterification of vinylphenol with tert-butanol under suitable reaction conditions . The reaction is carried out in the presence of a catalyst, and the product is purified through crystallization, filtration, and drying. Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield .
化学反応の分析
2,6-Di-tert-butyl-4-vinylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2,6-Di-tert-butyl-4-vinylphenol has a wide range of applications in scientific research:
作用機序
The primary mechanism by which 2,6-Di-tert-butyl-4-vinylphenol exerts its effects is through its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action involves molecular targets such as reactive oxygen species and pathways related to oxidative stress .
類似化合物との比較
2,6-Di-tert-butyl-4-vinylphenol is often compared with other phenolic antioxidants like 2,6-Di-tert-butylphenol and 2,4-Di-tert-butylphenol. While all these compounds share similar antioxidant properties, this compound is unique due to its vinyl group, which enhances its reactivity and effectiveness as a stabilizer . Other similar compounds include:
- 2,6-Di-tert-butylphenol
- 2,4-Di-tert-butylphenol
- 4,4’-Bis(2,6-di-tert-butylphenol) (bisphenol-VN)
特性
IUPAC Name |
2,6-ditert-butyl-4-ethenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRCFZFFKWFWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














